molecular formula C18H20BF2NO3 B1406405 4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1446236-84-5

4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1406405
M. Wt: 347.2 g/mol
InChI Key: LDFIYKROJNJHDK-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can be determined using various spectroscopic techniques.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The yield, purity, and efficiency of the synthesis process are important factors to consider.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Vibrational Properties : The compound has been synthesized and characterized using spectroscopy and X-ray diffraction. DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular structure optimization (Wu, Chen, Chen, & Zhou, 2021).
  • Electrochemical Applications : Boron-based anion acceptors, structurally similar to the compound, have been explored as electrolyte additives in fluoride shuttle batteries. The effects of acidity strength on electrochemical compatibility were investigated (Kucuk & Abe, 2020).

Applications in Fluorescence Probes and Electrochromic Cells

  • Fluorescence Probes for Hydrogen Peroxide Detection : A series of boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide, demonstrating the potential of similar compounds in sensitive detection applications (Lampard et al., 2018).
  • Electrochromic Polymers : The compound has been used in the synthesis of electrochromic polymers, demonstrating potential applications in the development of new textile/plastic electrochromic cells (Beaupré, Dumas, & Leclerc, 2006).

Photovoltaic and Sensing Applications

  • Perovskite Solar Cells : Arylamine derivatives linked to similar boron-containing compounds have been synthesized for use in stable perovskite solar cells, showing improved thermal stability and efficient hole transporting properties (Liu et al., 2016).
  • Hydrogen Peroxide Vapor Detection : The synthesis of compounds similar to the target molecule has been utilized in the development of highly sensitive sensors for hydrogen peroxide vapor, indicating potential in explosive detection (Fu et al., 2016).

Polymer Synthesis and Material Science

  • Polymer-Based Materials : The compound's derivatives have been used in the synthesis of polyfluorene nanoparticles and quantum dot hybrids, demonstrating potential applications in advanced material sciences (Negele, Haase, Leitenstorfer, & Mecking, 2012).

Safety And Hazards

The safety and hazards associated with a compound are determined by its toxicity, flammability, and environmental impact.


Future Directions

Future directions could include potential applications of the compound, further studies needed to fully understand its properties, and ways to improve its synthesis.


Please note that this is a general approach and the specific analysis would depend on the available information about the compound. It’s always recommended to refer to peer-reviewed scientific literature for the most accurate and up-to-date information.


properties

IUPAC Name

4-(2,4-difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BF2NO3/c1-17(2)18(3,4)25-19(24-17)13-10-12(22)6-8-15(13)23-16-7-5-11(20)9-14(16)21/h5-10H,22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFIYKROJNJHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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